Trimethobenzamide hydrochloride
Overview
Description
Trimethobenzamide hydrochloride is a novel antiemetic compound primarily used to prevent nausea and vomiting in humans. It is particularly effective in treating postoperative nausea and vomiting, as well as nausea associated with gastroenteritis . The compound works by inhibiting the chemoreceptor trigger zone (CTZ) in the medulla oblongata, which is responsible for inducing vomiting .
Mechanism of Action
Target of Action
Trimethobenzamide hydrochloride primarily targets the chemoreceptor trigger zone (CTZ) . The CTZ is an area in the medulla oblongata of the brain that receives inputs from blood-borne drugs or hormones, and communicates with the vomiting center to induce vomiting . Trimethobenzamide is also an antagonist of the D2 receptor .
Mode of Action
It is believed to work by affecting the ctz in the medulla oblongata . This interaction inhibits the emetic response, thereby preventing nausea and vomiting . In animal studies, it has been observed that dogs pretreated with this compound showed inhibited emetic response to apomorphine .
Biochemical Pathways
Its antiemetic effect suggests that it likely interacts with pathways involved in the transmission of emetic impulses from the ctz to the vomiting center .
Pharmacokinetics
This compound exhibits a bioavailability of 60-100% . Following administration, the time to reach maximum plasma concentration (Tmax) is about half an hour for an intramuscular injection of 200 mg, and about 15 minutes longer for a 300 mg oral capsule . The mean elimination half-life of trimethobenzamide is 7 to 9 hours . Between 30 – 50% of a single dose in humans is excreted unchanged in the urine within 48-72 hours . The major pathway of trimethobenzamide metabolism is through oxidation, resulting in the formation of a trimethobenzamide N-oxide metabolite .
Result of Action
The primary result of this compound’s action is the prevention of nausea and vomiting in humans . This is achieved through its interaction with the CTZ and its antagonistic effect on the D2 receptor .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, renal function can impact the clearance of the drug, as a substantial amount of excretion and elimination of trimethobenzamide occurs via the kidney . Therefore, in patients with renal impairment, it may be advisable to consider a reduction in the dosing of trimethobenzamide .
Biochemical Analysis
Biochemical Properties
It is believed that its antiemetic effects are most likely related to its interaction with the chemoreceptor trigger zone (CTZ) in the medulla oblongata . This interaction inhibits the emetic response to stimuli such as apomorphine .
Cellular Effects
Trimethobenzamide hydrochloride’s effects on cells are primarily related to its antiemetic properties. By interacting with the CTZ, it can prevent the transmission of emetic impulses to the vomiting center in the brain, thereby preventing nausea and vomiting
Molecular Mechanism
The molecular mechanism of action of this compound is not entirely clear. It is thought to involve the chemoreceptor trigger zone (CTZ) in the medulla oblongata . In animal models, it has been observed that dogs pretreated with this compound show an inhibited emetic response to apomorphine .
Temporal Effects in Laboratory Settings
It is known that the compound has a mean elimination half-life of 7 to 9 hours . Between 30 – 50% of a single dose in humans is excreted unchanged in the urine within 48–72 hours .
Dosage Effects in Animal Models
It is known that the compound’s antiemetic effects are observable in dogs .
Metabolic Pathways
The major pathway of this compound metabolism is through oxidation, resulting in the formation of Trimethobenzamide N-oxide metabolite . Between 30 – 50% of a single dose in humans is excreted unchanged in the urine within 48–72 hours .
Transport and Distribution
It is known that the compound is administered orally or by intramuscular injection .
Subcellular Localization
Given its proposed mechanism of action, it is likely that the compound interacts with receptors in the medulla oblongata .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trimethobenzamide hydrochloride involves several key steps:
Alkylation: The sodium salt of p-hydroxybenzaldehyde is alkylated with 2-dimethylaminoethyl chloride to form an ether intermediate.
Reductive Amination: The aldehyde group in the intermediate is subjected to reductive amination in the presence of ammonia, yielding a diamine.
Acylation: The diamine is then acylated with 3,4,5-trimethoxybenzoyl chloride to produce trimethobenzamide.
Industrial Production Methods: Industrial production of this compound typically involves the same synthetic route but on a larger scale. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH .
Chemical Reactions Analysis
Types of Reactions: Trimethobenzamide hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule, potentially altering its pharmacological properties.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at various positions on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Trimethobenzamide hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of antiemetic agents and their mechanisms of action.
Biology: The compound is employed in research on the chemoreceptor trigger zone and its role in nausea and vomiting.
Industry: The compound is used in the development of new antiemetic formulations and drug delivery systems.
Comparison with Similar Compounds
Metoclopramide: Another antiemetic that also acts on dopamine receptors but has additional prokinetic effects.
Domperidone: Similar to trimethobenzamide, it is a dopamine receptor antagonist but does not cross the blood-brain barrier as readily.
Prochlorperazine: A phenothiazine derivative with antiemetic properties, acting on multiple neurotransmitter receptors.
Uniqueness: Trimethobenzamide hydrochloride is unique in its specific action on the chemoreceptor trigger zone without significant effects on other neurotransmitter systems. This selective action makes it particularly useful in clinical settings where targeted antiemetic therapy is required .
Properties
IUPAC Name |
N-[[4-[2-(dimethylamino)ethoxy]phenyl]methyl]-3,4,5-trimethoxybenzamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O5.ClH/c1-23(2)10-11-28-17-8-6-15(7-9-17)14-22-21(24)16-12-18(25-3)20(27-5)19(13-16)26-4;/h6-9,12-13H,10-11,14H2,1-5H3,(H,22,24);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIIZEEPFHXAUND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC=C(C=C1)CNC(=O)C2=CC(=C(C(=C2)OC)OC)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29ClN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
138-56-7 (Parent) | |
Record name | Trimethobenzamide hydrochloride [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000554927 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7047774 | |
Record name | Trimethobenzamide hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7047774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
554-92-7 | |
Record name | Trimethobenzamide hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=554-92-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trimethobenzamide hydrochloride [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000554927 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trimethobenzamide hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757359 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Trimethobenzamide hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37882 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Trimethobenzamide hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7047774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trimethobenzamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.251 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIMETHOBENZAMIDE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WDQ5P1SX7Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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